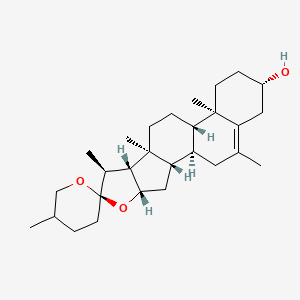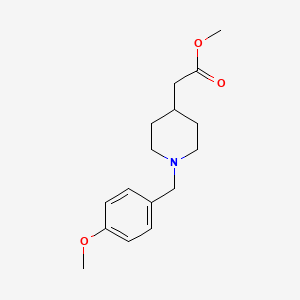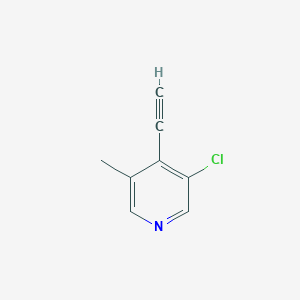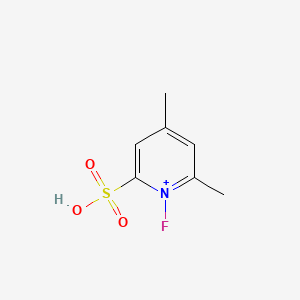![molecular formula C25H14Br2O B12827373 4',5'-Dibromo-Spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B12827373.png)
4',5'-Dibromo-Spiro[9H-fluorene-9,9'-[9H]xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5’-Dibromo-Spiro[9H-fluorene-9,9’-[9H]xanthene] is a chemical compound with the molecular formula C25H14Br2O and a molecular weight of 490.19 g/mol . This compound is characterized by its unique spiro structure, which consists of a fluorene and a xanthene moiety connected through a spiro carbon atom. The presence of bromine atoms at the 4’ and 5’ positions of the fluorene ring adds to its distinct chemical properties .
Preparation Methods
The synthesis of 4’,5’-Dibromo-Spiro[9H-fluorene-9,9’-[9H]xanthene] typically involves the bromination of Spiro[9H-fluorene-9,9’-[9H]xanthene]. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
4’,5’-Dibromo-Spiro[9H-fluorene-9,9’-[9H]xanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrogenated derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’,5’-Dibromo-Spiro[9H-fluorene-9,9’-[9H]xanthene] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4’,5’-Dibromo-Spiro[9H-fluorene-9,9’-[9H]xanthene] involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and binding affinity to various substrates . The spiro structure provides a rigid framework that influences the compound’s overall stability and reactivity . Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its interactions at the molecular level .
Comparison with Similar Compounds
4’,5’-Dibromo-Spiro[9H-fluorene-9,9’-[9H]xanthene] can be compared with other similar compounds, such as:
Spiro[fluorene-9,9’-xanthene]: Lacks the bromine atoms, resulting in different reactivity and applications.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene:
2,7-Dibromospiro[9H-fluorene-9,9’-[9H]xanthene]: Similar structure but with bromine atoms at different positions, leading to variations in reactivity and applications.
The uniqueness of 4’,5’-Dibromo-Spiro[9H-fluorene-9,9’-[9H]xanthene] lies in its specific bromination pattern and spiro structure, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C25H14Br2O |
|---|---|
Molecular Weight |
490.2 g/mol |
IUPAC Name |
4',5'-dibromospiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C25H14Br2O/c26-21-13-5-11-19-23(21)28-24-20(12-6-14-22(24)27)25(19)17-9-3-1-7-15(17)16-8-2-4-10-18(16)25/h1-14H |
InChI Key |
BHWVAIJJJNYDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C(=CC=C5)Br)OC6=C4C=CC=C6Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


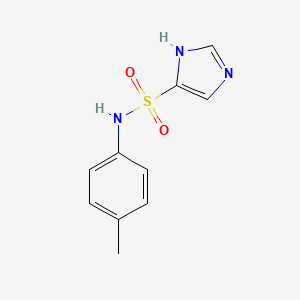
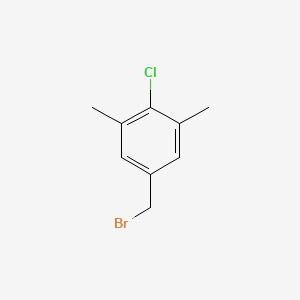
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
![1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12827307.png)
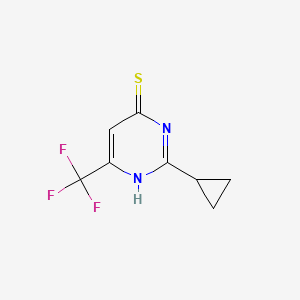
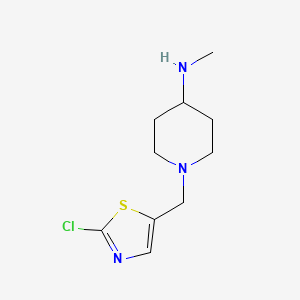
![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)
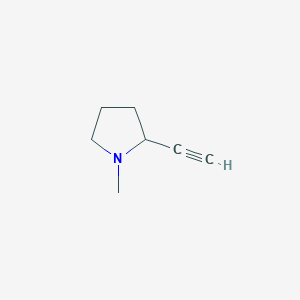
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B12827340.png)
